6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
Description
Properties
IUPAC Name |
6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-9(2)4-11-7(14-5-9)6(3-10-11)8(12)13/h3H,4-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKVOUVLSOOEMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN2C(=C(C=N2)C(=O)O)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key steps include:
- Preparation of the pyrazole precursor, often via condensation reactions involving hydrazines and β-dicarbonyl compounds.
- Formation of the oxazine ring through cyclization with appropriate aldehydes or ketones.
- Cyclization of the combined pyrazole and oxazine units to form the fused heterocyclic core.
- Functionalization to introduce the carboxylic acid group at the 3-position of the heterocyclic system.
Specific Synthetic Methodologies
Method A: Cyclization of Pyrazole and Oxazine Precursors
This method involves the initial synthesis of a pyrazole derivative, followed by cyclization with an oxazine precursor under acidic or basic conditions:
Method B: One-Pot Multicomponent Synthesis
Recent advances suggest a more streamlined approach involving multicomponent reactions:
- Reactants : Hydrazines, aldehydes, and isocyanates or carboxylic acids.
- Conditions : Mild heating, solvent such as ethanol or acetonitrile, with catalysts like acetic acid or p-toluenesulfonic acid.
- Outcome : Simultaneous formation of the heterocyclic core and introduction of the carboxylic acid group.
This method offers higher yields and operational simplicity, as demonstrated in recent synthetic studies.
Catalysts and Reaction Conditions
Purification and Characterization
Post-synthesis, purification involves recrystallization from solvents such as ethanol, methanol, or acetonitrile. Chromatography techniques, including column chromatography or preparative HPLC, are employed for high purity.
Characterization confirms the structure and purity:
- NMR spectroscopy (¹H and ¹³C NMR) to verify the heterocyclic framework.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared spectroscopy (IR) to identify characteristic functional groups, especially the carboxylic acid.
Data Table: Summary of Preparation Methods
Research Findings and Optimization
Recent research emphasizes optimizing reaction conditions to maximize yield and purity:
- Elevated temperatures (80–120°C) under inert atmospheres improve cyclization efficiency.
- Use of microwave-assisted synthesis accelerates reaction times.
- Catalysts like p-toluenesulfonic acid enhance selectivity toward the desired heterocyclic core.
- Post-synthesis purification via recrystallization yields compounds with >98% purity, suitable for biological testing.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Scientific Research Applications of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
This compound is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry .
Key Properties
- Molecular Formula:
- Molecular Weight: 196.20 g/mol
- IUPAC Name: 6,6-dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid
- CAS Number: 1428233-75-3
Potential Applications
This compound is investigated for its potential as a PDE4 inhibitor for treating inflammatory, analgesic, and antimicrobial diseases .
- Anti-inflammatory Activity: Derivatives of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide have demonstrated anti-inflammatory properties . In one study, compounds 5e, 5f, and 5g exhibited anti-inflammatory activity, with potency comparable to the reference drug indomethacin .
- Analgesic and Antimicrobial Activities: These compounds are also evaluated for their analgesic and antimicrobial activities in comparison to standard drugs like Ampicillin and Fluconazole .
- Cyclooxygenase-2 (COX-2) Enzyme Inhibition: Docking studies suggest that compounds 5e, 5f, and 5g interact with the active site of the cyclooxygenase-2 enzyme (COX-2) .
Spectral Data
- ¹H NMR (DMSO-d6, 400 MHz): δ 12.75 (brs, 1H), 7.93(s, 1H), 3.80(s, 2H), 3.59(s, 2H), 0.94(s, 6H)
- ¹³C NMR (DMSO-d6, 400 MHz): δ 21.1, 29.1, 66.2, 87.8, 97.3, 139.6, 154.2, 169.3
- MS (ESI+): for m\z=197
Other Information
Mechanism of Action
The mechanism of action of 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs and derivatives. Key distinctions include heterocyclic core modifications , substituent effects , and biological activity profiles .
Table 1: Structural and Physicochemical Comparison
Key Findings
Structural Flexibility vs. Stability :
- The pyrazolo-oxazine core offers synthetic versatility for derivatization (e.g., boronic ester derivatives for cross-coupling reactions ). In contrast, triazolo-thiadiazine analogs (e.g., ) exhibit reduced solubility due to their bulkier, chlorine-substituted aromatic systems .
Pharmacological Activity :
- Carboxamide derivatives of the target compound (e.g., N-(5-bromopyrazin-2-yl)-...carboxamide ) show potent PDE-4 inhibition (IC₅₀ < 100 nM) and anti-inflammatory activity comparable to celecoxib .
- The triazolo-thiadiazine analog in demonstrated lower drug-likeness scores (SwissADME) compared to the target compound, likely due to higher logP values (3.2 vs. 1.8) .
Solubility Optimization :
- Ester derivatives (e.g., ethyl carboxylate) exhibit higher solubility in organic solvents but require hydrolysis for bioactive acid forms . GDC-2394, a sulfonamide derivative, incorporates a basic amine to enhance aqueous solubility (critical for reducing renal toxicity in preclinical studies) .
Positional Isomerism :
- The positional isomer 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid (carboxylic acid at C2) shows distinct NMR shifts (δ 164.7 ppm for C3 vs. δ 164.2 ppm for C2 carbonyl) and reduced PDE-4 affinity, highlighting the importance of substitution patterns .
Biological Activity
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on diverse research findings.
Synthesis and Characterization
The compound is synthesized through a cyclization reaction involving appropriate pyrazole and oxazine precursors. The process typically requires controlled conditions to enhance yield and purity. The final product has been characterized using techniques such as NMR spectroscopy and HPLC, confirming a purity of over 98% .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities:
- Anti-inflammatory Activity : It has been demonstrated as a potent inhibitor of phosphodiesterase type 4 (PDE4), which is implicated in inflammatory pathways. In comparative studies against indomethacin, compounds derived from this acid showed comparable or superior anti-inflammatory effects .
- Analgesic Effects : The compound also displays analgesic properties. In studies where it was tested against established analgesics, it exhibited efficacy in pain relief comparable to conventional drugs .
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against various pathogens. In tests against Ampicillin and Fluconazole, certain derivatives displayed enhanced antibacterial and antifungal properties .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body:
- PDE4 Inhibition : By inhibiting PDE4 enzymes, the compound reduces the breakdown of cyclic AMP (cAMP), leading to increased levels of this secondary messenger involved in anti-inflammatory signaling pathways.
- Cyclooxygenase-2 (COX-2) Interaction : Molecular docking studies have indicated that the compound can bind effectively to COX-2, an enzyme involved in the inflammatory response. This interaction is crucial for its anti-inflammatory effects .
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
Q & A
Q. What are the key synthetic methodologies for preparing 6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid?
The synthesis typically involves cyclocondensation and functionalization steps. For example:
- Cyclization : Reacting precursors like 4-amino-5-(3-methyl-1H-pyrazol-5-yl)-1,2,4-triazole-3-thiol with dichlorophenyl derivatives in aqueous-alcohol media to form the bicyclic core .
- Carboxylic Acid Formation : Introducing the carboxylic acid group via reaction with chloroacetic acid in tetrahydrofuran (THF) under basic conditions (e.g., sodium hydride) .
- Salt Formation : Reacting the acid with inorganic/organic bases (e.g., NaOH, piperidine) in water-ethanol mixtures to improve solubility .
Q. Which analytical techniques are critical for confirming the structure of this compound?
- 1H NMR Spectroscopy : Used to verify hydrogen environments, such as methyl groups and aromatic protons .
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Confirms molecular weight and purity (>95% by area normalization) .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. How can researchers assess the solubility and lipophilicity of this compound?
- SwissADME Predictions : Calculate logP (lipophilicity) and aqueous solubility. For example, similar triazolo-thiadiazine analogs exhibit logP values of ~2.5, comparable to celecoxib (logP = 3.0) .
- Experimental Solubility : Test in solvents like ethanol, DMSO, and water-ethanol mixtures (1:1). Salts (e.g., sodium, piperidine) often show enhanced aqueous solubility .
Advanced Research Questions
Q. How can in silico methods predict pharmacokinetic properties and drug-likeness?
- ADME Prediction : Use tools like SwissADME to estimate bioavailability, blood-brain barrier permeability, and CYP450 interactions. For example, similar compounds show moderate gastrointestinal absorption and low BBB penetration .
- Drug-Likeness : Evaluate Lipinski’s Rule of Five violations. Most analogs comply (molecular weight <500 Da, H-bond donors/acceptors ≤5/10) .
Q. What strategies resolve contradictions in spectroscopic or chromatographic data?
- Multi-Technique Validation : Combine 1H NMR, 13C NMR, and X-ray crystallography (if crystals are obtainable) to resolve ambiguities in peak assignments .
- Reaction Optimization : Adjust conditions (e.g., solvent polarity, temperature) to minimize side products. For example, extending reaction time from 10 to 24 hours improves yield in cyclization steps .
Q. How does salt formation impact bioavailability and stability?
-
Case Study : Sodium and piperidine salts of analogous acids show:
Salt Type Solubility (mg/mL) Melting Point (°C) Stability (RT, 6 months) Free Acid 0.5 220–225 90% purity Sodium Salt 12.4 285–290 95% purity Piperidine Salt 8.7 198–202 85% purity Salts enhance solubility but may reduce thermal stability .
Q. What computational approaches elucidate reaction mechanisms or electronic properties?
- Density Functional Theory (DFT) : Calculate transition-state energies for cyclization steps. For example, B3LYP/6-31G* level theory identifies activation barriers of ~25 kcal/mol for pyrazolo-oxazine formation .
- Molecular Electrostatic Potential (MEP) Maps : Predict nucleophilic/electrophilic sites for functionalization .
Methodological Recommendations
- Synthesis : Prioritize aqueous-ethanol media for salt formation to balance yield and purity .
- Characterization : Use tandem HPLC-MS for real-time monitoring of reaction progress .
- Data Interpretation : Cross-reference computational predictions (e.g., logP) with experimental assays to validate models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
